N-phenylprop-2-ynamide
Overview
Description
“N-phenylprop-2-ynamide” is a chemical compound with the molecular formula C9H7NO and a molecular weight of 145.16 .
Synthesis Analysis
The synthesis of ynamides, such as this compound, has been reported in several studies . A robust and modular synthesis of ynamides has been described, which uses trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides .Chemical Reactions Analysis
Ynamides, including this compound, have been found to be versatile reagents for organic synthesis . They have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules .Scientific Research Applications
1. Corrosion Inhibition
N-phenylprop-2-ynamide derivatives have been studied for their effectiveness as corrosion inhibitors. A study found that certain organic compounds, including derivatives of this compound, were effective in inhibiting corrosion of mild steel in an HCl medium. The research used experimental methods like electrochemical impedance spectroscopy and surface analysis, along with theoretical studies like density functional theory, to establish the mechanisms of corrosion inhibition and adsorption on mild steel surfaces (Boughoues, Benamira, Messaadia, & Ribouh, 2020).
2. Synthesis of Nitrogen-Containing Compounds
Ynamides, such as this compound, are key in synthesizing nitrogen-containing products. They are used in various organic transformations, including ring-forming reactions, due to their properties of having both electrophilic and nucleophilic characteristics. These compounds are instrumental in the rapid assembly of complex molecular structures, especially in creating structural motifs found in natural products and medicinal molecules (Wang et al., 2014).
3. Metal-Free Ynamide Transformations
Metal-free transformations of ynamides, including those involving this compound, have been explored for their utility in organic synthesis. These transformations are used to rapidly assemble structurally complex N-containing molecules, particularly valuable N-heterocycles. Recent advances in Brønsted acid-mediated reactions of ynamides have significantly contributed to the development of ynamide chemistry, showing applications in cycloaddition, cyclization, and hydro-heteroatom addition reactions (Chen, Qian, & Ye, 2020).
4. Synthesis of Complex Molecular Structures
This compound derivatives are used in gold-catalyzed annulations with other compounds, leading to the formation of complex molecular structures. Studies have demonstrated distinct annulations between ynamides and other compounds, such as 1,2-benzisoxazoles, with ligand-controlled chemoselectivity. These reactions have potential applications in the synthesis of pharmaceutically relevant compounds (Jadhav, Lu, & Liu, 2018).
Mechanism of Action
Target of Action
N-phenylprop-2-ynamide, also known as 2-Propynamide, N-phenyl-;Propynoic acid phenylamide
Mode of Action
The mode of action of this compound involves ynamide-mediated amide bond formation from carboxylic acids and amines . The process includes ynamide hydrocarboxylation and the subsequent aminolysis of the resulting adduct by an amine . This reaction is kinetically favorable and thermodynamically irreversible, leading to the formation of a key intermediate featuring geminal vinylic acyloxy and sulfonamide groups .
Biochemical Pathways
It is known that ynamides, a class of compounds to which this compound belongs, are involved in the biosynthesis of a wide range of organic compounds . These include lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . The exact pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Given its involvement in ynamide-mediated amide bond formation , it can be inferred that this compound may play a role in the synthesis of various organic compounds.
Future Directions
properties
IUPAC Name |
N-phenylprop-2-ynamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-9(11)10-8-6-4-3-5-7-8/h1,3-7H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTDYWXUZKOVHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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